2-Bromo-1,1-diethoxypropane

描述

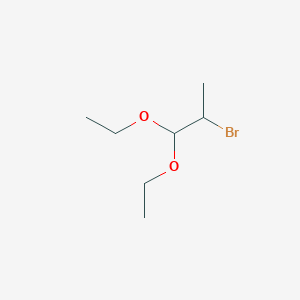

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIUAFXWZKCJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955581 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-55-3 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1,1 Diethoxypropane

Bromination Protocols of Acetal (B89532) Precursors

The principal route for the synthesis of 2-Bromo-1,1-diethoxypropane involves the bromination of its corresponding acetal precursor, 1,1-diethoxypropane, also known as propionaldehyde (B47417) diethyl acetal. This transformation can be achieved through direct bromination or by employing catalytic systems to improve efficiency and selectivity.

Direct Bromination Approaches

Direct bromination of 1,1-diethoxypropane with elemental bromine is a common method for the preparation of this compound. A documented procedure involves dissolving propionaldehyde diethyl acetal in a solvent such as carbon tetrachloride and then adding a solution of bromine, also in carbon tetrachloride, at a reduced temperature.

A specific laboratory-scale synthesis involves the following steps:

Propionaldehyde diethyl acetal is dissolved in carbon tetrachloride.

The solution is cooled to approximately -10 °C.

A solution of bromine in carbon tetrachloride is added dropwise with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

The final product is then isolated by vacuum distillation prepchem.com.

This method relies on the electrophilic addition of bromine to the enol or enolate form of the acetal, which is in equilibrium with the acetal itself, particularly under the reaction conditions.

Catalyzed Bromination Reactions (e.g., CuBr₂ catalysis)

While direct bromination is effective, catalyzed approaches can offer advantages in terms of milder reaction conditions and improved selectivity. Copper(II) bromide (CuBr₂) has been noted as a catalyst in the bromination of carbonyl compounds, which are the precursors to acetals. The mechanism of action for CuBr₂ in these reactions often involves the in situ generation of an electrophilic bromine species or the facilitation of the enolization of the carbonyl compound.

In the context of this compound synthesis, a catalyzed approach would likely involve the bromination of propionaldehyde in the presence of a catalyst like CuBr₂, followed by the acetalization of the resulting 2-bromopropionaldehyde with ethanol. This two-step, one-pot synthesis can be an efficient alternative to the direct bromination of the pre-formed acetal. The use of a catalyst can potentially reduce the amount of bromine required and minimize the formation of byproducts.

Alkylation Strategies in this compound Synthesis

The synthesis of this compound through alkylation strategies is not a commonly reported method in the available scientific literature. Typically, in organic synthesis, halogenated acetals like bromoacetaldehyde (B98955) diethyl acetal are themselves used as alkylating agents to introduce a protected aldehyde functionality onto a nucleophilic substrate. The alternative approach, which would involve the alkylation of a precursor to form the carbon skeleton of this compound, is not a well-documented synthetic route for this specific compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, the solvent system, and the choice of catalyst.

Temperature Control and Solvent System Effects

Temperature Control: The temperature at which the bromination is carried out is a critical factor. The direct bromination of 1,1-diethoxypropane is typically conducted at low temperatures, such as -10 °C, to control the reactivity of bromine and enhance the selectivity of the reaction prepchem.com. Lower temperatures generally disfavor over-bromination and other side reactions, leading to a cleaner product profile and higher yield of the desired monobrominated product.

Solvent System Effects: The choice of solvent can significantly influence the outcome of the bromination reaction. Non-polar, inert solvents like carbon tetrachloride are often used for direct bromination with elemental bromine prepchem.com. The solvent's role is to dissolve the reactants and to help dissipate the heat generated during the reaction. The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the reaction rate and selectivity. For instance, more polar solvents might favor the formation of ionic intermediates, which could lead to different product distributions compared to reactions in non-polar media.

Below is a table summarizing the reaction conditions for a direct bromination approach:

| Parameter | Condition | Rationale |

| Reactant | 1,1-Diethoxypropane | The acetal precursor. |

| Reagent | Bromine (Br₂) | The source of electrophilic bromine. |

| Solvent | Carbon Tetrachloride (CCl₄) | An inert, non-polar solvent. |

| Temperature | -10 °C | To control reactivity and improve selectivity. |

| Work-up | Vacuum Distillation | To isolate and purify the product. |

Influence of Catalysts on Reaction Efficiency

As mentioned, catalysts such as CuBr₂ can enhance the efficiency of bromination reactions. The presence of a catalyst can lead to several improvements:

Increased Reaction Rate: Catalysts can provide a lower energy pathway for the reaction, leading to a faster conversion of the starting material to the product.

Milder Reaction Conditions: With a catalyst, it may be possible to achieve the desired transformation at a more moderate temperature, which can be beneficial for energy consumption and for substrates that are sensitive to heat.

The specific impact of a catalyst like CuBr₂ on the synthesis of this compound would require empirical studies to determine the optimal catalyst loading, temperature, and solvent system to maximize the yield and selectivity.

Comparative Analysis of Synthetic Route Efficiency and Sustainability

One documented method involves the reaction of propionaldehyde diethyl acetal with elemental bromine in a chlorinated solvent, such as carbon tetrachloride. prepchem.com While effective, this route presents considerable environmental and safety concerns due to the high toxicity and ozone-depleting nature of carbon tetrachloride.

Alternative and more contemporary approaches often substitute elemental bromine with N-bromosuccinimide (NBS). NBS is a versatile and milder brominating agent that is often used in radical and electrophilic bromination reactions. The use of NBS can potentially lead to higher selectivity and avoids the handling of highly corrosive and hazardous elemental bromine.

To provide a comparative framework, the following data tables outline the key parameters for two plausible synthetic routes to this compound. Route 1 is based on the established method using bromine and carbon tetrachloride. Route 2 is a proposed greener alternative using N-bromosuccinimide, with reaction conditions and potential outcomes extrapolated from analogous reactions of similar acetals, given the limited direct comparative studies in published literature for this specific compound.

Data Table 1: Comparative Analysis of Synthetic Efficiency

| Parameter | Route 1: Bromination with Br₂ in CCl₄ | Route 2: Bromination with NBS |

| Starting Material | Propionaldehyde diethyl acetal | Propionaldehyde diethyl acetal |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (B52724) (MeCN) or Ethyl Acetate (B1210297) (EtOAc) |

| Typical Yield | Moderate to High (Specific yield not reported) | Expected High |

| Reaction Time | Several hours | Typically 1-4 hours |

| Reaction Temperature | Low to ambient (-10°C to room temp) | Room temperature to gentle reflux |

| Byproducts | Hydrogen Bromide (HBr) | Succinimide |

| Purification | Distillation | Filtration and Distillation |

Interactive Data Table 1: Comparative Analysis of Synthetic Efficiency

This table allows for a side-by-side comparison of the efficiency of the two synthetic routes.

| Parameter | Route 1: Bromination with Br₂ in CCl₄ | Route 2: Bromination with NBS |

| Starting Material | Propionaldehyde diethyl acetal | Propionaldehyde diethyl acetal |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) |

| Typical Yield | Moderate to High | Expected High |

| Reaction Time | Several hours | 1-4 hours |

| Reaction Temperature | -10°C to room temp | Room temperature to gentle reflux |

| Byproducts | Hydrogen Bromide (HBr) | Succinimide |

| Purification | Distillation | Filtration and Distillation |

Data Table 2: Comparative Analysis of Sustainability

| Metric | Route 1: Bromination with Br₂ in CCl₄ | Route 2: Bromination with NBS |

| Atom Economy | Lower | Higher |

| Solvent Hazard | High (Toxic, Ozone Depleting) | Moderate (Less toxic, not ozone-depleting) |

| Reagent Hazard | High (Corrosive, Toxic) | Moderate (Irritant) |

| Waste Generated | Acidic waste (HBr), Halogenated solvent | Solid waste (Succinimide), Non-halogenated solvent |

| Energy Consumption | Low temperature control may be required | Potentially lower due to milder conditions |

| Overall Green Rating | Poor | Good |

Interactive Data Table 2: Comparative Analysis of Sustainability

This table provides a comparative view of the sustainability of the two synthetic routes based on key green chemistry metrics.

| Metric | Route 1: Bromination with Br₂ in CCl₄ | Route 2: Bromination with NBS |

| Atom Economy | Lower | Higher |

| Solvent Hazard | High (Toxic, Ozone Depleting) | Moderate (Less toxic, not ozone-depleting) |

| Reagent Hazard | High (Corrosive, Toxic) | Moderate (Irritant) |

| Waste Generated | Acidic waste (HBr), Halogenated solvent | Solid waste (Succinimide), Non-halogenated solvent |

| Energy Consumption | Low temperature control may be required | Potentially lower due to milder conditions |

| Overall Green Rating | Poor | Good |

Detailed Research Findings

In contrast, the use of N-bromosuccinimide as a brominating agent offers several advantages from a green chemistry perspective. NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction can often be carried out in less hazardous solvents such as acetonitrile or ethyl acetate. The primary byproduct of the reaction is succinimide, which is a water-soluble and relatively benign organic solid that can often be removed by simple filtration. This simplifies the purification process and reduces the generation of corrosive acidic waste.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1,1 Diethoxypropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-Bromo-1,1-diethoxypropane involve the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, it can proceed through either an SN1 or SN2 mechanism, or a mixture of both.

Investigations of the SN1 Pathway and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process. The initial and rate-determining step involves the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion chemist.sgrsc.org.

Mechanism Steps:

Formation of Carbocation (Slow, Rate-Determining): The C-Br bond breaks heterolytically without the assistance of the nucleophile libretexts.orgyoutube.com. This step is slow because it involves bond breaking and the formation of a high-energy intermediate rsc.org. (CH₃)CH(Br)CH(OCH₂CH₃)₂ → (CH₃)C⁺HCH(OCH₂CH₃)₂ + Br⁻

Nucleophilic Attack (Fast): The resulting carbocation is trigonal planar and is rapidly attacked by a nucleophile libretexts.orgyoutube.com. The nucleophile can attack from either face of the planar carbocation masterorganicchemistry.com.

The rate of an SN1 reaction is dependent only on the concentration of the substrate, this compound, making it a first-order reaction rsc.orglibretexts.org. The stability of the carbocation intermediate is a crucial factor; tertiary carbocations are the most stable, followed by secondary, and then primary chemist.sglibretexts.org. As this compound forms a secondary carbocation, the SN1 pathway is viable, particularly with weak nucleophiles or in polar, ionizing solvents masterorganicchemistry.com.

Elucidation of the SN2 Pathway and Concerted Displacement

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism occurs in a single, concerted step. masterorganicchemistry.com The incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs masterorganicchemistry.com.

Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group masterorganicchemistry.com. This process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom masterorganicchemistry.com.

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction rsc.orgmasterorganicchemistry.com. This pathway is favored by strong nucleophiles. For secondary alkyl halides like this compound, the SN2 mechanism is possible, but the reaction rate is generally slower than for primary alkyl halides due to increased steric hindrance around the reaction center masterorganicchemistry.comquora.com.

Regioselectivity and Stereoselectivity in Substitution Events

Regioselectivity: In both SN1 and SN2 reactions, the substitution occurs at the carbon atom bonded to the bromine (C-2), as this is the electrophilic center.

Stereoselectivity: The stereochemical outcome is a key differentiator between the two pathways.

SN1: If the reaction is carried out on an optically active starting material, the SN1 mechanism typically results in a racemic or near-racemic mixture of products. This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of retention and inversion of configuration libretexts.orgmasterorganicchemistry.com.

SN2: The SN2 mechanism proceeds with a complete inversion of stereochemistry at the reaction center. The backside attack forces the other groups on the carbon to "flip," much like an umbrella inverting in the wind masterorganicchemistry.com.

Influence of Nucleophile Nature on Reaction Outcome

The strength and concentration of the nucleophile play a critical role in determining whether a substitution reaction follows the SN1 or SN2 pathway.

Strong Nucleophiles: High concentrations of strong nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) favor the SN2 mechanism because the reaction rate is dependent on the nucleophile's participation nih.govstudy.com.

Weak Nucleophiles: Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism. In these cases, the nucleophile is often the solvent itself (a process called solvolysis), and it waits for the carbocation to form before reacting masterorganicchemistry.comlibretexts.org.

The following table summarizes the key differences between the SN1 and SN2 pathways for this compound.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (Rate = k[Alkyl Halide]) | Second-order (Rate = k[Alkyl Halide][Nucleophile]) |

| Mechanism | Two steps, via a carbocation intermediate | One concerted step, via a transition state |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, RO⁻) |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |

| Leaving Group | Good leaving group is essential | Good leaving group is essential |

Elimination Reactions to Alkene Formation

In addition to substitution, this compound can undergo elimination reactions (dehydrohalogenation) to form an alkene. These reactions are often in competition with nucleophilic substitutions lumenlearning.comstackexchange.com. The choice between substitution and elimination is heavily influenced by the nature of the nucleophile; species that are strong bases but weak nucleophiles tend to favor elimination study.com.

Mechanistic Studies of E1 and E2 Pathways

Similar to substitution, elimination can proceed through two primary mechanisms: E1 and E2.

E1 (Elimination, Unimolecular): The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction masterorganicchemistry.comlumenlearning.com.

Step 1: The leaving group (Br⁻) departs, forming a secondary carbocation. This is the slow, rate-determining step masterorganicchemistry.com.

Step 2: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen), and the electrons from the C-H bond form a π bond, resulting in an alkene ck12.org.

The E1 reaction competes directly with the SN1 reaction and is favored by weak bases and heat masterorganicchemistry.comlumenlearning.com. The reaction rate is first-order, depending only on the concentration of the alkyl halide ck12.org. When multiple alkene products are possible, E1 reactions typically follow Zaitsev's rule, where the more substituted (and therefore more stable) alkene is the major product ck12.orgdalalinstitute.com.

E2 (Elimination, Bimolecular): The E2 mechanism is a single, concerted step, analogous to the SN2 reaction dalalinstitute.comlibretexts.org. A strong base removes a β-hydrogen at the same time as the electrons from the C-H bond move to form the C=C double bond, and the leaving group departs ck12.orglibretexts.org. The reaction rate is second-order, as it depends on the concentration of both the alkyl halide and the base dalalinstitute.com. E2 reactions have a specific stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (oriented 180° apart) for the reaction to occur efficiently dalalinstitute.comaskthenerd.com. This requirement can significantly influence the regioselectivity and stereoselectivity of the resulting alkene libretexts.org. Strong, bulky bases, such as potassium tert-butoxide, are often used to promote the E2 pathway over SN2 libretexts.org.

The table below contrasts the E1 and E2 mechanisms for this compound.

| Feature | E1 Pathway | E2 Pathway |

| Kinetics | First-order (Rate = k[Alkyl Halide]) | Second-order (Rate = k[Alkyl Halide][Base]) |

| Mechanism | Two steps, via a carbocation intermediate | One concerted step |

| Base | Favored by weak bases (e.g., H₂O, ROH) | Requires strong bases (e.g., OH⁻, RO⁻) |

| Substrate | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (with small bases), Hofmann for bulky bases |

Competition Between Substitution and Elimination Pathways

As a secondary halogenoalkane, this compound is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is not inherent to the substrate alone but is dictated by a combination of external factors, including the nature of the base/nucleophile, the solvent, and the temperature. chemguide.co.uk In any given reaction, a mixture of substitution and elimination products is often formed; however, conditions can be manipulated to favor one outcome over the other. chemguide.co.uk

The structure of this compound, with the bromine atom on a secondary carbon, means it is moderately sterically hindered and can form a relatively stable secondary carbocation. This makes it a candidate for all four major pathways. masterorganicchemistry.com

SN2/E2 Competition: Strong bases and nucleophiles, such as hydroxide (OH⁻) or alkoxides (RO⁻), can initiate both SN2 and E2 mechanisms. khanacademy.org The SN2 pathway involves a backside attack by the nucleophile on the carbon bearing the bromine. khanacademy.org The E2 pathway involves the abstraction of a proton from a carbon adjacent (beta) to the carbon-bromine bond in a concerted step. youtube.com With a strong, sterically hindered (bulky) base, such as potassium tert-butoxide, the E2 pathway is strongly favored as the bulky base cannot easily access the electrophilic carbon for substitution. reddit.com

SN1/E1 Competition: In the presence of a weak nucleophile and a weak base (e.g., water or an alcohol) and a polar protic solvent, the reaction can proceed through an SN1 or E1 mechanism. reddit.com Both pathways share a common first step: the spontaneous departure of the bromide leaving group to form a secondary carbocation intermediate. libretexts.org This step is the rate-determining step for both reactions. libretexts.org Following carbocation formation, the intermediate can either be attacked by the weak nucleophile to yield a substitution product (SN1) or lose a beta-proton to the solvent acting as a weak base to form an alkene (E1). lumenlearning.com

Several factors can be adjusted to influence the major product:

Base/Nucleophile Strength: Strong bases favor E2, while strong, but weakly basic, nucleophiles favor SN2. reddit.com Weak bases/nucleophiles lead to SN1 and E1 pathways. libretexts.org

Temperature: Higher temperatures increase the entropy of a system, which favors elimination reactions as they typically produce a greater number of product molecules than substitution reactions. chemguide.co.ukreddit.com

Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 and E1 reactions. libretexts.org Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions. For E2 reactions with charged bases, a less polar solvent can enhance the base's reactivity. reddit.com

The interplay of these factors is summarized in the table below.

| Condition | Reagent/Factor | Favored Pathway | Rationale |

|---|---|---|---|

| Base/Nucleophile | Strong, Bulky Base (e.g., t-BuOK) | E2 | Steric hindrance prevents nucleophilic attack (SN2), favoring proton abstraction. reddit.com |

| Strong, Unhindered Base/Nucleophile (e.g., NaOEt, NaOH) | E2 and SN2 | Both pathways are competitive; higher temperatures will favor E2. chemguide.co.uk | |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | SN1 / E1 | Solvent stabilizes the carbocation intermediate required for both pathways. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMF) | SN2 | Favors SN2 by solvating the cation but not the anionic nucleophile, increasing its reactivity. | |

| Temperature | High Temperature | Elimination (E1/E2) | Elimination reactions have a higher positive entropy change, which is favored at elevated temperatures. chemguide.co.uk |

Electrophilic Reactivity and Carbon-Carbon Bond Formation

The carbon atom bonded to the bromine in this compound is electrophilic due to the electronegativity of the halogen, which polarizes the C-Br bond. This electrophilicity allows the compound to react with various carbon-based nucleophiles (carbanions) to form new carbon-carbon bonds, a fundamental process in organic synthesis.

The success of these reactions, however, is highly dependent on the nature of the nucleophile used, again highlighting the competition with elimination pathways.

Reaction with Hard Nucleophiles (Grignard Reagents): Grignard reagents (R-MgX) are powerful carbon nucleophiles but are also extremely strong bases. masterorganicchemistry.com When reacting with a secondary alkyl halide like this compound, the basic character of the Grignard reagent often dominates. This leads primarily to an E2 elimination reaction, where the Grignard reagent abstracts a beta-proton, resulting in the formation of 1,1-diethoxypropene rather than the desired C-C bond substitution product. msu.edu

Reaction with Soft Nucleophiles (Organocuprates): To favor substitution and achieve carbon-carbon bond formation, a "softer," less basic carbon nucleophile is required. Gilman reagents (lithium dialkylcuprates, R₂CuLi) are ideal for this purpose. These organometallic compounds are significantly less basic than Grignard reagents and preferentially undergo SN2 reactions with primary and secondary alkyl halides. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would result in the displacement of the bromide ion and the formation of a new carbon-carbon bond, yielding 2,2-diethoxybutane.

The following table outlines the expected outcomes of reacting this compound with different types of carbon nucleophiles.

| Carbon Nucleophile | Example Reagent | Primary Reaction Pathway | Major Product |

|---|---|---|---|

| Grignard Reagent (Hard Nucleophile/Strong Base) | Ethylmagnesium Bromide (CH₃CH₂MgBr) | E2 Elimination | 1,1-Diethoxypropene |

| Gilman Reagent (Soft Nucleophile/Weak Base) | Lithium Diethylcuprate ((CH₃CH₂)₂CuLi) | SN2 Substitution | 3,3-Diethoxypentane |

| Acetylide Anion | Sodium Acetylide (HC≡CNa) | E2 Elimination | 1,1-Diethoxypropene |

Synthetic Utility and Applications of 2 Bromo 1,1 Diethoxypropane As a Building Block

Role in Complex Molecule Construction

The utility of 2-bromo-1,1-diethoxypropane in organic synthesis stems from its identity as a highly reactive bifunctional reagent. alfa-chemistry.com It effectively functions as a synthetic equivalent of 2-bromopropionaldehyde, with the acetal (B89532) moiety masking the highly reactive aldehyde group, thereby preventing unwanted side reactions. alfa-chemistry.com

The primary strategy for using this compound involves a two-stage process. First, the bromine atom at the α-position to the protected carbonyl is displaced by a nucleophile. The carbon-bromine bond is reactive towards a wide range of nucleophiles, including carbanions, amines, and alkoxides, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Following this substitution, the acetal group can be readily hydrolyzed under acidic conditions. This deprotection step unmasks the aldehyde functionality, yielding a substituted aldehyde or, depending on the nature of the introduced nucleophile and subsequent reactions, a ketone. This sequential approach provides a reliable method for synthesizing complex carbonyl compounds that might be difficult to access directly.

The reactivity of the bromine atom is central to the role of this compound in functional group introduction and carbon chain extension. cymitquimica.com By selecting an appropriate nucleophile, a diverse array of chemical moieties can be incorporated into the three-carbon propane (B168953) backbone. For example, reaction with a Grignard reagent or an organolithium species results in the formation of a new carbon-carbon bond, effectively extending the carbon skeleton. Similarly, reaction with sodium azide (B81097) followed by reduction would introduce an amino group, while reaction with sodium thiophenoxide would introduce a phenylthio group. This versatility makes it a key starting material for creating multifunctional molecules.

Applications in Heterocyclic Compound Synthesis

The compound serves as a valuable precursor for constructing various heterocyclic rings, which are core structures in many biologically active molecules. alfa-chemistry.com

This compound is a useful component in the synthesis of thiazole (B1198619) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. Its role is that of a masked α-bromoaldehyde. In a typical reaction pathway, such as the Hantzsch thiazole synthesis, an α-halocarbonyl compound is condensed with a thioamide. By using this compound, the reaction can be performed by first hydrolyzing the acetal under acidic conditions to generate the reactive 2-bromopropionaldehyde in situ, which then readily cyclizes with a chosen thioamide to form the target 2,4- or 2,5-substituted thiazole ring.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is utilized as a key intermediate in the synthesis of specific pharmaceutical agents. Its bifunctional nature allows for the strategic construction of complex molecular frameworks required for biological activity. alfa-chemistry.combldpharm.com

One notable application is its use as a reagent in the synthesis of piperazinylimidazo[1,2-a]pyrazines. chemicalbook.comusbio.net These compounds have been investigated for their selective affinity for α-adrenergic receptor subtypes, which are targets for the development of drugs aimed at treating cardiovascular and neurological diseases. alfa-chemistry.comusbio.net Furthermore, this compound has been used as a starting material for the synthesis of selenocysteine (B57510) dipeptides. alfa-chemistry.com

Applications in Carbonyl Protecting Group Chemistry

Following a comprehensive review of available scientific literature, there is no direct evidence to support the application of this compound as a protecting group for carbonyl compounds. While acetals, in general, are widely recognized and utilized for the protection of aldehydes and ketones in organic synthesis, specific research detailing the use of this compound for this purpose is not found in the public domain.

The fundamental principle of carbonyl protection involves the conversion of the reactive carbonyl group into a less reactive functional group, such as an acetal, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. This strategy is crucial in multi-step syntheses where selective transformations are required. Typically, the formation of an acetal involves the reaction of a carbonyl compound with an alcohol or a diol under acidic conditions.

Although this compound is an acetal, its documented utility lies in its role as a bifunctional reagent. The presence of both a bromine atom and a diethyl acetal moiety allows it to be used in the synthesis of various organic compounds, such as piperazinylimidazo[1,2-a]pyrazines and selenocysteine dipeptides. In these applications, the acetal group acts as a masked aldehyde that can be revealed through hydrolysis at a later stage of the synthesis, while the bromine atom provides a site for nucleophilic substitution.

However, the literature does not describe scenarios where this compound is explicitly employed to protect an existing carbonyl group in a molecule. The standard protocols for carbonyl protection involve the use of simple alcohols or diols, and there are no detailed research findings, reaction schemes, or data tables that demonstrate the efficacy or advantages of using this compound for this specific application. Therefore, this section cannot be substantiated with the required detailed research findings and data tables as per the user's instructions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-1,1-diethoxypropane by mapping its carbon framework and the chemical environments of its hydrogen atoms.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal provide a detailed picture of the proton environments within the this compound molecule. Based on its structure, CH₃CH(Br)CH(OCH₂CH₃)₂, a predictable spectrum can be described.

The spectrum is expected to show distinct signals corresponding to the five unique proton environments:

Methyl Protons (CH₃-CHBr): A doublet signal would be expected for the three protons of the methyl group at the C2 position, shifted downfield due to the influence of the adjacent bromine atom.

Methine Proton (CHBr): A multiplet would correspond to the single proton on the carbon bearing the bromine. Its multiplicity would arise from coupling to the adjacent methyl protons and the methine proton of the acetal (B89532) group.

Acetal Proton (CH(O-)₂): A doublet is anticipated for the single proton on the C1 carbon, resulting from coupling with the adjacent methine proton (CHBr).

Methylene (B1212753) Protons (-OCH₂CH₃): The two ethoxy groups contain chemically equivalent methylene protons. These four protons would likely appear as a complex multiplet due to coupling with the adjacent methyl protons of the ethoxy groups.

Methyl Protons (-OCH₂CH₃): The six protons of the two terminal methyl groups of the ethoxy functions would present as a triplet, being coupled to the adjacent methylene protons.

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OCH₂CH₃ | ~1.2 | Triplet | 6H |

| CH₃ -CHBr | ~1.7 | Doublet | 3H |

| -OCH₂ CH₃ | ~3.5-3.7 | Multiplet | 4H |

| CH₃-CH Br | ~4.2 | Multiplet | 1H |

| -CH (OEt)₂ | ~4.6 | Doublet | 1H |

Note: The predicted chemical shifts are estimates based on standard functional group values and may vary in experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, one for each unique carbon atom.

The predicted assignments are as follows:

Ethoxy Methyl Carbons (-OCH₂CH₃): A single signal in the upfield region for the two equivalent terminal methyl carbons of the ethoxy groups.

Propane (B168953) Methyl Carbon (CH₃-CHBr): A signal corresponding to the methyl group attached to the bromine-bearing carbon.

Bromo-substituted Carbon (-CHBr-): This carbon signal would be found further downfield due to the direct attachment of the electronegative bromine atom.

Ethoxy Methylene Carbons (-OCH₂CH₃): A signal representing the two equivalent methylene carbons of the ethoxy groups, shifted downfield by the adjacent oxygen atoms.

Acetal Carbon (-CH(OEt)₂): The carbon of the acetal functional group is expected to have the most significant downfield shift due to being bonded to two oxygen atoms.

The following table outlines the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -OCH₂C H₃ | ~15 |

| C H₃-CHBr | ~25 |

| -C HBr- | ~50 |

| -OC H₂CH₃ | ~65 |

| -C H(OEt)₂ | ~100 |

Note: These are estimated chemical shifts based on typical values for similar carbon environments.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum is expected to be dominated by absorptions characteristic of C-H, C-O, and C-Br bonds.

Key expected vibrational bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

C-O Stretching: Strong, characteristic bands in the 1050-1150 cm⁻¹ region, indicative of the C-O single bond stretching within the acetal and ether linkages. This is often a prominent feature in the spectra of acetals.

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, corresponding to the C-Br bond stretch.

| Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³) | 2850 - 3000 | Strong |

| C-O (Acetal/Ether) | 1050 - 1150 | Strong |

| C-Br | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity.

The molecular weight of the compound is 211.10 g/mol . The mass spectrum would be expected to show isotopic peaks for the molecular ion at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Common fragmentation pathways for acetals and alkyl halides would likely be observed:

Loss of an Ethoxy Radical: A primary fragmentation would be the cleavage of a C-O bond to lose an ethoxy radical (•OCH₂CH₃), leading to a significant fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a characteristic fragmentation pathway for ethers and acetals.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), producing a carbocation fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. In a typical application, the gas chromatograph separates the compound from a mixture (e.g., a reaction mixture or a sample for purity analysis). The separated compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. GC-MS is instrumental in monitoring the progress of reactions involving this compound and in identifying potential byproducts or impurities.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Various chromatographic techniques are essential for the purification and analysis of this compound.

Gas Chromatography (GC): Due to its volatility, GC is a primary method for assessing the purity of this compound. A pure sample will exhibit a single sharp peak on the chromatogram. The presence of additional peaks would indicate impurities, and their relative peak areas can be used to estimate their concentration. GC is also widely used to monitor the consumption of starting materials and the formation of the product in real-time during its synthesis.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be employed for purity analysis, particularly for less volatile impurities or when derivatization is used. A suitable non-polar stationary phase (reversed-phase HPLC) would likely be used.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the formation of the new product spot corresponding to this compound.

These analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for use in further chemical applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

In a typical TLC analysis of this compound, a small spot of a solution containing the compound is applied to a silica gel plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly employed. The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rf) value. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

Visualization of the spots on the TLC plate after development can be achieved by various methods. Although this compound is not colored, it can often be visualized under UV light if the TLC plate contains a fluorescent indicator. Alternatively, staining reagents such as potassium permanganate (B83412) or vanillin (B372448) solutions can be used to reveal the spots.

Table 1: Illustrative TLC Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) |

| Rf Value | ~ 0.65 |

| Visualization | UV Light (254 nm), Potassium Permanganate Stain |

Note: The Rf* value provided is an approximate value and can vary depending on the specific experimental conditions.*

Ultra-Performance Liquid Chromatography (UPLC)

UPLC analysis would typically be performed using a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. For the analysis of bromoalkanes, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture.

Detection is most commonly achieved using a UV detector, as many organic molecules absorb ultraviolet light. The retention time, the time it takes for the analyte to pass through the column and reach the detector, is a key parameter used for identification and quantification.

Table 2: Representative UPLC Conditions for a Related Bromoalkalene

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1 µL |

Note: These conditions are based on methods for similar compounds and would require optimization for the specific analysis of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The data obtained from elemental analysis provides the mass percentages of the constituent elements, which allows for the determination of the empirical formula of the compound. For this compound, with the molecular formula C₇H₁₅BrO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and oxygen.

The experimental values obtained from an elemental analyzer are then compared with the theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and the purity of the sample.

**Table 3: Elemental Analysis Data for this compound (C₇H₁₅BrO₂) **

| Element | Theoretical Percentage (%) |

| Carbon (C) | 39.82 |

| Hydrogen (H) | 7.16 |

| Bromine (Br) | 37.85 |

| Oxygen (O) | 15.16 |

The confirmation of the elemental composition is a critical step in the characterization of a newly synthesized compound or for verifying the identity of a commercial sample.

Computational and Theoretical Investigations of 2 Bromo 1,1 Diethoxypropane Reactivity

Density Functional Theory (DFT) Studies

Calculation of Activation Energies and Reaction Energies

Interactive Data Table: Hypothetical Reaction and Activation Energies for Nucleophilic Substitution of 2-Bromo-1,1-diethoxypropane

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| SN1 | H₂O | Not Reported | Not Reported |

| SN2 | OH⁻ | Not Reported | Not Reported |

| SN2 | CN⁻ | Not Reported | Not Reported |

Note: The values in this table are hypothetical examples. Actual values can only be obtained through specific DFT calculations for the reactions of this compound, which are not currently found in the reviewed literature.

Characterization of Transition State Geometries

A key aspect of DFT studies is the ability to locate and characterize the geometry of transition states. researchgate.netkoreascience.kr The transition state is the highest energy point along the reaction coordinate and its structure provides crucial insights into the reaction mechanism.

SN2 Transition State: For an SN2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing bromide ion partially bonded. Key geometric parameters would include the lengths of the forming and breaking bonds and the angles around the central carbon.

SN1 Transition State: In an SN1 mechanism, the rate-determining step is the formation of a carbocation. The transition state for this step would resemble the structure of the resulting carbocation.

The geometry of these transition states is influenced by both steric and electronic factors within the molecule.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that emphasizes the role of electron density in chemical reactivity. MEDT proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions.

While specific MEDT studies on this compound have not been identified, the theory provides a powerful lens through which to analyze its reactivity. An MEDT analysis would involve examining the topological changes in the electron localization function (ELF) along the reaction pathway of a nucleophilic substitution. This would provide a detailed picture of bond formation and cleavage in terms of the redistribution of electron density.

Analysis of Steric and Electronic Effects on Reaction Pathways

The competition between SN1 and SN2 reaction pathways is governed by a combination of steric and electronic effects. rsc.orgdntb.gov.uaresearchgate.net In this compound, the presence of the two ethoxy groups at the C1 position introduces unique influences.

Influence of Alkoxy Groups on SN1/SN2 Selectivity

The two ethoxy groups in this compound have a significant impact on the preferred nucleophilic substitution mechanism.

Steric Effects: The bulky diethoxy group creates steric hindrance around the reaction center (C2). This hindrance would impede the backside attack required for an SN2 mechanism, potentially slowing down this pathway. nih.govyoutube.com The extent of this steric hindrance is a key factor in determining SN2 reactivity. researchgate.net

Electronic Effects: The oxygen atoms of the ethoxy groups possess lone pairs of electrons and are electronegative. These electronic properties can influence the stability of intermediates in an SN1 pathway. The formation of a carbocation at the C2 position in an SN1 mechanism could be influenced by the neighboring acetal (B89532) group. Acetal groups can participate in reactions, potentially stabilizing a carbocation intermediate through resonance or neighboring group participation. rsc.org The stability of the carbocation is a critical factor favoring the SN1 pathway. masterorganicchemistry.com

The interplay between these steric and electronic effects determines whether this compound will react preferentially via an SN1 or SN2 mechanism. Computational studies are essential to quantify these competing effects and predict the dominant reaction pathway under various conditions. nih.gov

Impact of Halogen Substituents on Electrophilicity

Computational and theoretical investigations into the reactivity of this compound, while not extensively documented in dedicated studies, can be understood by examining the fundamental principles of halogen substitution on alkyl chains. The presence and nature of a halogen atom at the C2 position significantly modulate the electrophilicity of the molecule, influencing its reactivity towards nucleophiles.

The primary effect of a halogen substituent is the induction of a dipole moment in the carbon-halogen (C-X) bond. Halogens are more electronegative than carbon, leading to a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the halogen. ncert.nic.in This polarization renders the C2 carbon of 2-halo-1,1-diethoxypropane an electrophilic center, susceptible to attack by nucleophiles. msu.eduquora.com

Conversely, as one descends the halogen group from chlorine to iodine, the electronegativity decreases, but the carbon-halogen bond strength also weakens, and the stability of the halide anion (as a leaving group) increases. msu.edulibretexts.org This results in a general trend of increasing reactivity for alkyl halides in the order of Cl < Br < I for nucleophilic substitution reactions. msu.edulibretexts.org Therefore, this compound is expected to be more electrophilic and reactive towards nucleophiles than its chloro-analogue, but less so than its iodo-counterpart.

The interplay of these factors is summarized in the table below, which provides key properties of the halogens that influence the electrophilicity of the C2 carbon in 2-halo-1,1-diethoxypropane.

| Halogen (X) | Electronegativity (Pauling Scale) | C-X Bond Dissociation Energy (kJ/mol in CH₃-X) | Ionic Radius of X⁻ (pm) | Polarizability of X⁻ (ų) |

|---|---|---|---|---|

| F | 3.98 | 485 | 133 | 1.04 |

| Cl | 3.16 | 351 | 181 | 3.66 |

| Br | 2.96 | 293 | 196 | 4.77 |

| I | 2.66 | 234 | 220 | 7.10 |

Structure Activity Relationship Studies: Analogues and Derivatives of 2 Bromo 1,1 Diethoxypropane

Alkoxy Group Modifications and Their Mechanistic Implications

The nature of the alkoxy groups in 2-Bromo-1,1-diethoxypropane plays a crucial role in its chemical behavior. By substituting the ethoxy groups with other alkoxy moieties, it is possible to probe the electronic and steric effects that govern the compound's reactivity.

Studies on Dimethoxy Analogues (e.g., 2-Bromo-1,1-dimethoxypropane)

The replacement of the two ethoxy groups with smaller dimethoxy groups in 2-Bromo-1,1-dimethoxypropane offers a direct comparison of steric influence. While specific mechanistic studies directly comparing the reactivity of the diethoxy and dimethoxy analogues are not extensively detailed in the available literature, general principles of organic chemistry suggest that the smaller methoxy groups would present a lower steric hindrance to incoming nucleophiles or reagents. This could potentially lead to faster reaction rates in substitution or elimination reactions.

Conformational Preferences and Stereoelectronic Effects of Alkoxy Substitution

The spatial arrangement of atoms, or conformation, is critical in determining a molecule's reactivity. For acyclic systems like these propane (B168953) derivatives, rotation around single bonds allows for various conformations. The size and electronic nature of the alkoxy substituents significantly influence the preferred conformation. Larger alkoxy groups will favor conformations that minimize steric strain.

Halogen Atom Variations and Reactivity Tuning

The identity of the halogen atom is a primary determinant of reactivity in haloalkanes. By comparing bromo-compounds to their chloro- and fluoro-analogues, we can observe the direct impact of the halogen's properties on reaction outcomes.

Comparative Studies with Chloro-Analogues (e.g., 2-Bromo-1-chloropropane)

Halogenated aliphatic compounds like 2-Bromo-1-chloropropane are known to be moderately to very reactive. Current time information in Pasuruan, ID. In general, the reactivity of halogenated organics tends to decrease as more hydrogen atoms are replaced with halogen atoms. Current time information in Pasuruan, ID. When comparing the bromo and chloro analogues, the carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond. This difference in bond strength typically makes the bromo derivative a better leaving group in nucleophilic substitution and elimination reactions, leading to enhanced reactivity.

Influence of Halogen Electronegativity and Leaving Group Ability

In the context of nucleophilic substitution reactions involving analogues of this compound, the nature of the halogen atom is a critical determinant of reactivity. This influence is primarily governed by the halogen's ability to function as an effective leaving group, a property that is not directly proportional to its electronegativity. Instead, it is inversely related to the basicity of the resulting halide ion. libretexts.orglibretexts.org A good leaving group must be able to stabilize the negative charge it acquires after the cleavage of the carbon-halogen bond. libretexts.org

The general trend for leaving group ability among halogens in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This order correlates with the decreasing basicity and increasing size of the halide ions. libretexts.org Weaker bases are more stable and, therefore, make better leaving groups. libretexts.orglibretexts.org For instance, the iodide ion is the weakest base among the halides and is considered an excellent leaving group, whereas the fluoride ion is a stronger base and a very poor leaving group. libretexts.org

Kinetic studies on the hydrolysis of cyclic α-haloacetals support this trend; acetals bearing less electronegative bromine atoms were found to hydrolyze faster than those with more electronegative chlorine atoms. nih.gov This observation is consistent with the bromide ion being a better leaving group than the chloride ion. nih.gov The preference for specific stereochemical outcomes in substitution reactions is also influenced by the halogen. For example, in reactions with certain nucleophiles, the formation of 1,2-trans products increases along the series F < Cl < Br ≈ I, a trend linked to the stabilization of the intermediate oxocarbenium ion through hyperconjugative effects. nih.govresearchgate.net

Table 1: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | Ionic Radius (pm) | Basicity of Conjugate Base (X⁻) | Relative Leaving Group Ability |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | 133 | Strongest | Poorest |

| Chlorine (Cl) | 3.16 | 181 | Strong | Poor |

| Bromine (Br) | 2.96 | 196 | Weak | Good |

Chain Length and Positional Isomers

The reactivity of bromo-diethoxy-alkane compounds is significantly influenced by the length of the carbon chain and the specific position of the bromine atom relative to the acetal (B89532) group. These structural variations determine the reaction mechanisms and the stability of intermediates.

Reactivity of Ethane Backbone Analogues (e.g., 2-Bromo-1,1-diethoxyethane)

2-Bromo-1,1-diethoxyethane, the ethane backbone analogue of this compound, shares the core α-bromo acetal functional group, which dictates its chemical behavior. nih.gov This compound is a valuable synthetic intermediate, often used as an alkylating agent to introduce a protected acetaldehyde moiety. sigmaaldrich.comgoogle.com Its reactivity is centered on the nucleophilic substitution at the carbon atom bonded to the bromine. The presence of the adjacent acetal group, with its electron-donating oxygen atoms, is crucial for stabilizing the transition state and any potential oxocarbenium ion intermediates that may form during the reaction.

While direct comparative kinetic data with the propane analogue is scarce in the provided literature, the fundamental reaction pathway remains the same: displacement of the bromide leaving group by a nucleophile. The shorter ethane backbone may result in slightly different steric hindrance around the reaction center compared to the propane analogue, but the electronic effects of the α-acetal group are the dominant influence on its reactivity.

Positional Isomer Reactivity (e.g., 3-Bromo-1,1-diethoxypropane)

The reactivity of a positional isomer such as 3-Bromo-1,1-diethoxypropane differs fundamentally from that of this compound. In the 3-bromo isomer, the halogen is positioned on the γ-carbon relative to the acetal carbon, whereas in the title compound, it is on the α-carbon. This positional change means the bromine in 3-bromo-1,1-diethoxypropane behaves like a typical primary alkyl bromide.

Table 2: Comparison of Reactivity: 2-Bromo- vs. 3-Bromo-1,1-diethoxypropane

| Feature | This compound | 3-Bromo-1,1-diethoxypropane |

|---|---|---|

| Structure | Bromine is α to the acetal group | Bromine is γ to the acetal group |

| Probable Mechanism | SN1-like or SN2, involving oxocarbenium ion stabilization | Primarily SN2 |

| Key Influence on Reactivity | Electronic stabilization from adjacent oxygen atoms | Steric hindrance at the primary carbon |

| Classification | α-Bromo acetal | Primary alkyl bromide with a remote acetal group |

Biological Activity and Medicinal Chemistry Potential of Related Analogues

While this compound itself is primarily a synthetic intermediate, its structural motifs are highly relevant in medicinal chemistry. Analogues derived from this and related bromoacetals are instrumental in the synthesis of compounds with significant biological activity, particularly in the field of antiviral drug discovery.

Synthesis of Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are a critical class of antiviral drugs that mimic natural nucleosides but lack the cyclic sugar moiety. mdpi.orgnih.gov Many potent antiviral agents, including Acyclovir and Ganciclovir, belong to this family. mdpi.org The synthesis of these analogues often involves the coupling of a heterocyclic base (e.g., purine or pyrimidine) with an appropriate acyclic side-chain precursor. researchgate.netresearchgate.net

Bromoacetals like this compound and its derivatives serve as effective electrophilic precursors for this side chain. In a typical synthesis, the nucleobase acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond. The diethoxypropane moiety functions as a synthetic equivalent of a modified, open-chain sugar, providing the necessary scaffold for the final analogue. This approach allows for the creation of a diverse library of potential antiviral compounds for screening. researchgate.netnih.gov

Table 3: Examples of Acyclic Nucleoside Analogues and Their Viral Targets

| Analogue Class | Example Drug | Viral Target(s) |

|---|---|---|

| Acyclic Guanosine Analogue | Acyclovir | Herpes Simplex Virus (HSV) mdpi.org |

| Acyclic Guanosine Analogue | Ganciclovir | Human Cytomegalovirus (HCMV) mdpi.org |

Role of Fluorinated Derivatives in Drug Design

The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. tandfonline.com Replacing hydrogen or a hydroxyl group with fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to the target protein. tandfonline.comacs.orgnih.gov

In the context of nucleoside analogues, fluorinated derivatives have shown enhanced biological activity. nih.govnih.gov The introduction of a highly electronegative fluorine atom can influence the conformation of the molecule and increase its stability against enzymatic degradation. nih.govnih.gov For example, novel α-fluoro derivatives of acyclic nucleoside phosphonates have been synthesized and tested against a range of viruses, with some showing notable activity against human cytomegalovirus (HCMV) and Epstein–Barr virus. rsc.org The synthesis of these advanced analogues can be envisioned starting from fluorinated building blocks. A fluorinated version of this compound (e.g., 2-fluoro-1,1-diethoxypropane) could serve as a precursor, although the synthetic routes would need to be adapted to account for the poor leaving group ability of fluoride. libretexts.org

Table 4: General Influence of Fluorination on Drug Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. tandfonline.com |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes. tandfonline.com |

| Lipophilicity | Increased | A single fluorine atom or a trifluoromethyl group can increase the molecule's ability to cross cell membranes. nih.gov |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can significantly change the pKa of nearby functional groups. |

Future Perspectives and Emerging Research Avenues for 2 Bromo 1,1 Diethoxypropane

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. chemistryjournals.net For the synthesis of 2-Bromo-1,1-diethoxypropane, future efforts will likely concentrate on improving atom economy, which measures the efficiency of a reaction in converting reactants to the final product. primescholars.comjocpr.comresearchgate.net Traditional methods for the synthesis of bromoacetals may generate stoichiometric amounts of byproducts, leading to a lower atom economy.

Future research is expected to explore alternative synthetic strategies that maximize the incorporation of all reactant atoms into the desired product. This could involve the development of novel reaction pathways that avoid the use of hazardous reagents and solvents. The adoption of greener solvents, such as water, ionic liquids, or supercritical fluids, is a key aspect of sustainable chemistry that could be applied to the synthesis of this compound to reduce the reliance on volatile and often toxic organic solvents. chemistryjournals.net Furthermore, the integration of renewable feedstocks and energy-efficient processes, such as microwave-assisted synthesis or flow chemistry, represents a promising avenue for the sustainable production of this compound. chemistryjournals.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. |

| Use of Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. |

| Energy Efficiency | Employing energy-efficient methods such as microwave-assisted synthesis or flow chemistry to reduce energy consumption. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the propane (B168953) backbone and ethoxy groups. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates and selectivity. For this compound, the exploration of novel catalytic systems is a key area for future research. Phase-transfer catalysis (PTC) presents a promising approach, as it can facilitate reactions between reactants in immiscible phases, potentially eliminating the need for homogeneous solutions and simplifying product isolation. crdeepjournal.orgdalalinstitute.comwikipedia.org The use of quaternary ammonium salts or other phase-transfer agents could enhance the efficiency of the bromination and acetalization steps in the synthesis of this compound. dalalinstitute.comwikipedia.orgscispace.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers another exciting avenue. rsc.orgnih.gov Chiral organocatalysts could be employed to achieve enantioselective synthesis of this compound if a chiral center is desired. This would be particularly valuable for applications in the synthesis of pharmaceuticals and other biologically active molecules. For instance, proline and its derivatives have been successfully used in the asymmetric α-functionalization of aldehydes and ketones, a reaction type relevant to the synthesis of this compound. rsc.orgnih.govresearchgate.net

| Catalytic System | Potential Benefits for this compound Synthesis |

| Phase-Transfer Catalysis (PTC) | Increased reaction rates, milder reaction conditions, and simplified work-up procedures. |

| Organocatalysis | Metal-free catalysis, enhanced selectivity, and the potential for asymmetric synthesis. |

| Nanocatalysis | High catalytic activity and selectivity due to large surface area-to-volume ratios of nanoparticle catalysts. |

Advanced Mechanistic Probes for Reaction Pathway Delineation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing more efficient catalysts. Future research on this compound will likely involve the use of advanced mechanistic probes to elucidate the intricate details of its formation. Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the reaction progress in real-time and identify transient intermediates. nih.govresearchgate.net This information is invaluable for understanding the kinetics and thermodynamics of the reaction.

Isotopic labeling studies can also provide deep insights into reaction pathways by tracing the fate of specific atoms throughout the reaction. By replacing certain atoms with their heavier isotopes, it is possible to determine bond-breaking and bond-forming steps, thus clarifying the mechanism. Furthermore, computational methods, particularly Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for modeling reaction pathways and predicting the structures and energies of transition states and intermediates. nih.gov The synergy between experimental and computational approaches will be instrumental in achieving a comprehensive understanding of the synthesis of this compound.

Expanding Synthetic Applications in Complex Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, and its applications in the construction of complex molecules are expected to expand. The presence of both a bromine atom and a protected aldehyde functionality makes it a valuable precursor for a variety of transformations. cymitquimica.com The bromo group can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups. The diethoxyacetal group, on the other hand, is a stable protecting group for the aldehyde, which can be deprotected under mild acidic conditions when needed.

Future research will likely focus on utilizing this compound in the total synthesis of natural products and pharmaceuticals. Its ability to introduce a three-carbon unit with a latent aldehyde functionality makes it an attractive reagent for carbon-carbon bond-forming reactions. For example, it could be used in the synthesis of polyketides, macrolides, and other complex natural products that feature intricate carbon skeletons. A patent for a related compound, 1,3-dibromo-2,2-dimethoxy propane, highlights its utility in the formation of four-membered rings and in polypeptide cyclization. google.com

Predictive Design of Novel Derivatives via Computational Chemistry

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the predictive design of molecules with desired properties. nih.gov For this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to design novel derivatives with enhanced biological activity or specific material properties. nih.govnih.govmdpi.comfrontiersin.org

QSAR models establish a mathematical relationship between the structural features of a molecule and its biological activity. nih.govfrontiersin.org By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to predict the activity of virtual derivatives. This approach can significantly accelerate the discovery of new compounds with potential applications in medicine or materials science by prioritizing the synthesis of the most promising candidates. Molecular docking and molecular dynamics simulations can further be used to study the interactions of these designed derivatives with biological targets or material interfaces at the atomic level.

Potential for Emerging Materials Science Applications

The unique chemical structure of this compound suggests its potential for applications in the field of materials science. The presence of the reactive bromine atom and the acetal (B89532) functionality opens up possibilities for its use as a monomer or a functionalizing agent in the synthesis of novel polymers and materials. For instance, the bromo group can participate in polymerization reactions, such as atom transfer radical polymerization (ATRP), to create well-defined polymers with controlled architectures.

The acetal group, on the other hand, can be hydrolyzed to an aldehyde, which can then be used for further chemical modifications, such as cross-linking or surface functionalization. This dual functionality makes this compound an interesting candidate for the development of functional materials, such as responsive polymers, hydrogels, or coatings. While the journey of hydroxyapatite from a simple biomaterial to an advanced functional material provides a parallel, the potential of this compound in this arena is yet to be fully explored. nih.gov Future research in this area could lead to the discovery of new materials with tailored properties for a variety of applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-1,1-diethoxypropane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a bromine atom replaces a leaving group (e.g., hydroxyl or chloride) in a 1,1-diethoxypropane precursor. For example, using hydrobromic acid (HBr) under acidic conditions with a diethoxypropane derivative can yield the target compound. Reaction optimization may include:

- Temperature control : Maintaining 40–60°C to balance reaction rate and minimize side reactions (e.g., over-bromination) .

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity, while ethanol or methanol may stabilize intermediates .

- Catalysts : Lewis acids like ZnBr₂ can accelerate substitution in sterically hindered systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and the brominated carbon (δ 30–40 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1,120 cm⁻¹ (C-O ether stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .

- GC-MS : Molecular ion ([M]⁺) at m/z 212 (C₇H₁₅BrO₂) and fragmentation patterns validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile or neoprene gloves (avoid latex due to permeability) and safety goggles. Respiratory protection is required if vapor concentrations exceed 1 ppm .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do solvent polarity and electronic effects influence the reactivity of this compound in SN₂ vs. E2 pathways?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN₂ by stabilizing transition states, while bulky bases in DMSO promote E2 elimination .

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxy) increase electrophilicity at the brominated carbon, accelerating substitution. Steric hindrance from the 1,1-diethoxy groups may bias toward elimination if base strength exceeds 0.5 M .

- Kinetic Analysis : Use Arrhenius plots to compare activation energies for competing pathways under varied conditions .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Studies : Replicate stability tests at pH 2–12, monitoring degradation via HPLC. For example:

- Acidic Conditions (pH < 4) : Hydrolysis of ethoxy groups dominates, forming 2-bromo-1-propanol .

- Basic Conditions (pH > 10) : Base-induced elimination yields 1,1-diethoxypropene .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms .

Q. Can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :